molecular formula C21H23N3O2S B2945308 (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 897468-46-1

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Cat. No. B2945308
CAS RN: 897468-46-1
M. Wt: 381.49
InChI Key: ONZSGIZISSJLKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of similar compounds involves the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, the structure can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Antimicrobial Activity

  • A study on new pyridine derivatives, which are chemically related to the compound , reported variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This highlights the potential of these compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
  • Another research on (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives described the synthesis of these compounds and their screening for in vitro antibacterial activity, showing moderate to good results (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antitumor Activity

  • The synthesis and evaluation of compounds structurally similar to "(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone" have shown potential as anti-tumor agents. This includes research on derivatives of benzofuran, benzodifuranyl, and other related molecules, indicating their capability in inhibiting tumor growth or proliferation (Hayakawa et al., 2004; Bhole & Bhusari, 2011).

Anti-mycobacterial Chemotypes

  • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with several compounds showing potent activity against Mycobacterium tuberculosis. This suggests a promising avenue for the development of novel anti-tuberculosis medications (Pancholia et al., 2016).

Future Directions

Benzothiazole derivatives have shown potential in the treatment of various conditions, making them a significant target for new drug discovery . Future research could focus on exploring the therapeutic potential of this compound and its derivatives.

properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-3-15-8-9-17-19(14-15)27-21(22-17)24-12-10-23(11-13-24)20(25)16-6-4-5-7-18(16)26-2/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZSGIZISSJLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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